Electroless Copper Deposition Rate Comparison: L(+)-Tartrate vs. NTA, Quadrol, Glycerol, and DL-Tartrate Ligand Systems
In electroless copper deposition using formaldehyde as a reducing agent, the copper deposition rate for six different Cu(II) ligand complexes decreases in the specific sequence: nitrilotriacetic acid (NTA) > Quadrol > glycerol > L(+)-tartrate ≈ sucrose > DL(±)-tartrate [1]. This direct head-to-head comparison establishes that L(+)-tartrate provides a moderate, controlled deposition rate compared to faster (NTA, Quadrol) and slower (DL-tartrate) alternatives, and that the stereochemistry of the tartrate ligand (L- vs. DL-) itself produces a measurable difference in plating kinetics.
| Evidence Dimension | Electroless copper deposition rate ranking |
|---|---|
| Target Compound Data | L(+)-tartrate: deposition rate approximately equivalent to sucrose; positioned fourth among six ligands |
| Comparator Or Baseline | NTA (fastest), Quadrol (second fastest), glycerol (third fastest), sucrose (comparable to L(+)-tartrate), DL(±)-tartrate (slowest) |
| Quantified Difference | Ranking order with L(+)-tartrate ~ sucrose > DL(±)-tartrate; NTA and Quadrol exhibit higher reduction rates than tartrate systems in formaldehyde-containing baths |
| Conditions | Electroless copper plating with formaldehyde reducing agent; Cu(II) complexes; EQCM (electrochemical quartz crystal microbalance) analysis |
Why This Matters
For procurement decisions, this ranking enables formulators to select L(+)-tartrate when a moderate, predictable plating rate is required, avoiding the excessively fast kinetics of NTA/Quadrol (which may compromise deposit quality) and the slower kinetics of DL-tartrate (which reduces throughput).
- [1] Pauliukaite, R., Stalnionis, G., Jusys, Z., & Vaskelis, A. (2006). Effect of Cu(II) ligands on electroless copper deposition rate in formaldehyde solutions: An EQCM study. Journal of Applied Electrochemistry, 36(11), 1261–1269. View Source
